molecular formula C5H2BrFIN B2695446 4-Bromo-2-fluoro-5-iodopyridine CAS No. 1807119-09-0

4-Bromo-2-fluoro-5-iodopyridine

Cat. No.: B2695446
CAS No.: 1807119-09-0
M. Wt: 301.885
InChI Key: RRHBZNUCHJSJCA-UHFFFAOYSA-N
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Description

4-Bromo-2-fluoro-5-iodopyridine is a halogenated pyridine derivative with the molecular formula C5H2BrFIN It is a heterocyclic aromatic compound that contains bromine, fluorine, and iodine substituents on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-fluoro-5-iodopyridine typically involves halogenation reactions on a pyridine ring. One common method is the sequential halogenation of pyridine derivatives. For example, starting with a pyridine ring, bromination can be achieved using bromine or N-bromosuccinimide (NBS) under suitable conditions. Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). Iodination can be performed using iodine or iodinating agents like N-iodosuccinimide (NIS) .

Industrial Production Methods

Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The choice of reagents and reaction conditions would be optimized for cost-effectiveness, yield, and safety. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-fluoro-5-iodopyridine can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, fluorine, and iodine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura, Stille, and Heck reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The pyridine ring can be oxidized or reduced under appropriate conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or amines can be used for nucleophilic substitution reactions.

    Cross-Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are commonly used in cross-coupling reactions.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups onto the pyridine ring .

Scientific Research Applications

4-Bromo-2-fluoro-5-iodopyridine has several scientific research applications, including:

    Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as a precursor for drug candidates with potential therapeutic effects.

    Material Science: It is employed in the synthesis of materials with specific electronic or optical properties.

    Agricultural Chemistry: The compound can be used in the development of agrochemicals such as herbicides and insecticides .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-fluoropyridine
  • 2-Bromo-5-fluoropyridine
  • 4-Bromo-2-fluoropyridine

Uniqueness

4-Bromo-2-fluoro-5-iodopyridine is unique due to the presence of three different halogen atoms on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and properties compared to other halogenated pyridines. The combination of bromine, fluorine, and iodine allows for diverse chemical transformations and applications in various fields of research .

Properties

IUPAC Name

4-bromo-2-fluoro-5-iodopyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrFIN/c6-3-1-5(7)9-2-4(3)8/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHBZNUCHJSJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1F)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrFIN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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